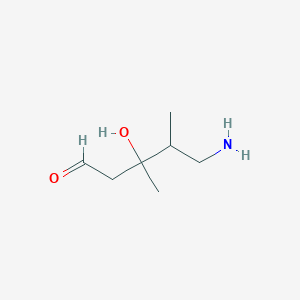
5-Amino-3-hydroxy-3,4-dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-hydroxy-3,4-dimethylpentanal is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanal, featuring amino and hydroxy functional groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxy-3,4-dimethylpentanal typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylpentanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings. Industrial synthesis would likely involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-hydroxy-3,4-dimethylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
5-Amino-3-hydroxy-3,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-hydroxy-3,4-dimethylpentanal involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions, which can affect enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylpentanal: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
5-Amino-3-hydroxy-3-methylpentanal: Similar structure but with one less methyl group, affecting its chemical properties and reactivity.
5-Amino-3-hydroxy-4-methylpentanal: Another similar compound with a different methyl group position, leading to variations in reactivity and applications.
Uniqueness
5-Amino-3-hydroxy-3,4-dimethylpentanal is unique due to the presence of both amino and hydroxy groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in biological and chemical systems, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
5-amino-3-hydroxy-3,4-dimethylpentanal |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8)7(2,10)3-4-9/h4,6,10H,3,5,8H2,1-2H3 |
Clave InChI |
ZGJDUGOMVPRRIW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




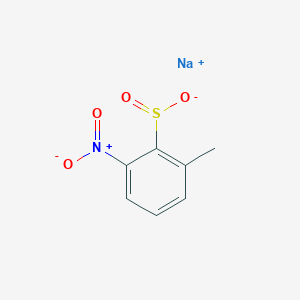
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
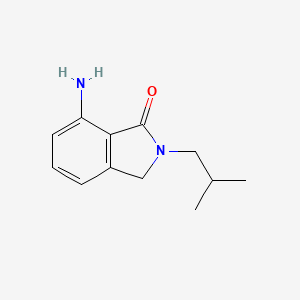
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)

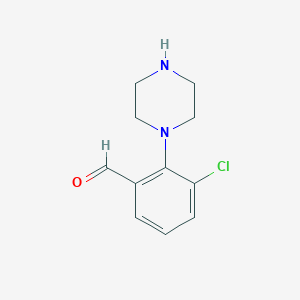
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)


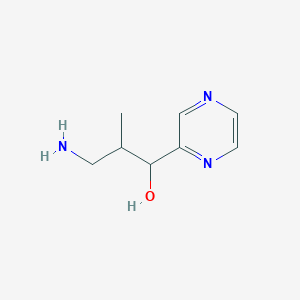
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
